benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate
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Overview
Description
Benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate is a complex organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate typically involves multiple steps, including the formation of the oxadiazole ring and subsequent carbamoylation. One common method involves the reaction of an appropriate oxadiazole precursor with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the carbamate group, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction can produce amines from the carbamate group .
Scientific Research Applications
Benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog without the oxadiazole ring.
Phenyl carbamate: Another analog with a phenyl group instead of the benzyl group.
Methyl carbamate: A smaller analog with a methyl group instead of the benzyl group.
Uniqueness
Benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate is unique due to the presence of the oxadiazole ring, which imparts specific chemical properties and potential biological activities. This makes it distinct from simpler carbamates and enhances its utility in various applications .
Properties
IUPAC Name |
benzyl N-[2-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c23-15(10-20-18(24)26-12-13-4-2-1-3-5-13)19-11-16-21-17(22-27-16)14-6-8-25-9-7-14/h1-5,14H,6-12H2,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDYRGGCQPLYOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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